

# 1-Bromoisoquinoline CAS number and properties

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## Compound of Interest

Compound Name: **1-Bromoisoquinoline**

Cat. No.: **B074834**

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An In-depth Technical Guide to **1-Bromoisoquinoline**: Properties, Synthesis, and Applications in Modern Chemistry

## Introduction

**1-Bromoisoquinoline** is a versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science.[\[1\]](#)[\[2\]](#) Structurally, it consists of a fused benzene and pyridine ring system, forming the isoquinoline core, with a bromine atom at the C1 position.[\[1\]](#) This bromine substituent is not merely a passive feature; it is the key to the molecule's utility, acting as a versatile handle for a wide array of chemical transformations. Its presence significantly influences the compound's reactivity, making it an invaluable building block for constructing more complex molecular architectures.[\[1\]](#)[\[2\]](#) This guide, intended for researchers and drug development professionals, provides a comprehensive overview of **1-Bromoisoquinoline**, from its fundamental properties to its application in advanced synthetic protocols.

## Core Identifiers and Physicochemical Properties

Precise identification and understanding the physical characteristics of a reagent are foundational to its effective use in research and development.

### Chemical Identifiers

Identifier	Value
CAS Number	1532-71-4[3]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrN[2][3]
IUPAC Name	1-bromoisoquinoline[3]
InChI Key	YWWZASFPWWPUBN-UHFFFAOYSA-N[3]
Canonical SMILES	C1=CC=C2C(=C1)C=CN=C2Br[3][4]

### Physicochemical Data

Property	Value	Source(s)
Molecular Weight	~208.05 g/mol	[3][5]
Appearance	White to pale yellow or brownish crystalline powder/solid.[1][2]	[1][2]
Melting Point	42-47 °C	[2]
Solubility	Moderately soluble in organic solvents such as ethanol and dichloromethane; sparingly soluble in water.[1]	[1]
Storage	Store in a cool, dry place (2-8°C recommended by some suppliers) under an inert atmosphere.[2][6]	[2][6]

## Synthesis of 1-Bromoisoquinoline

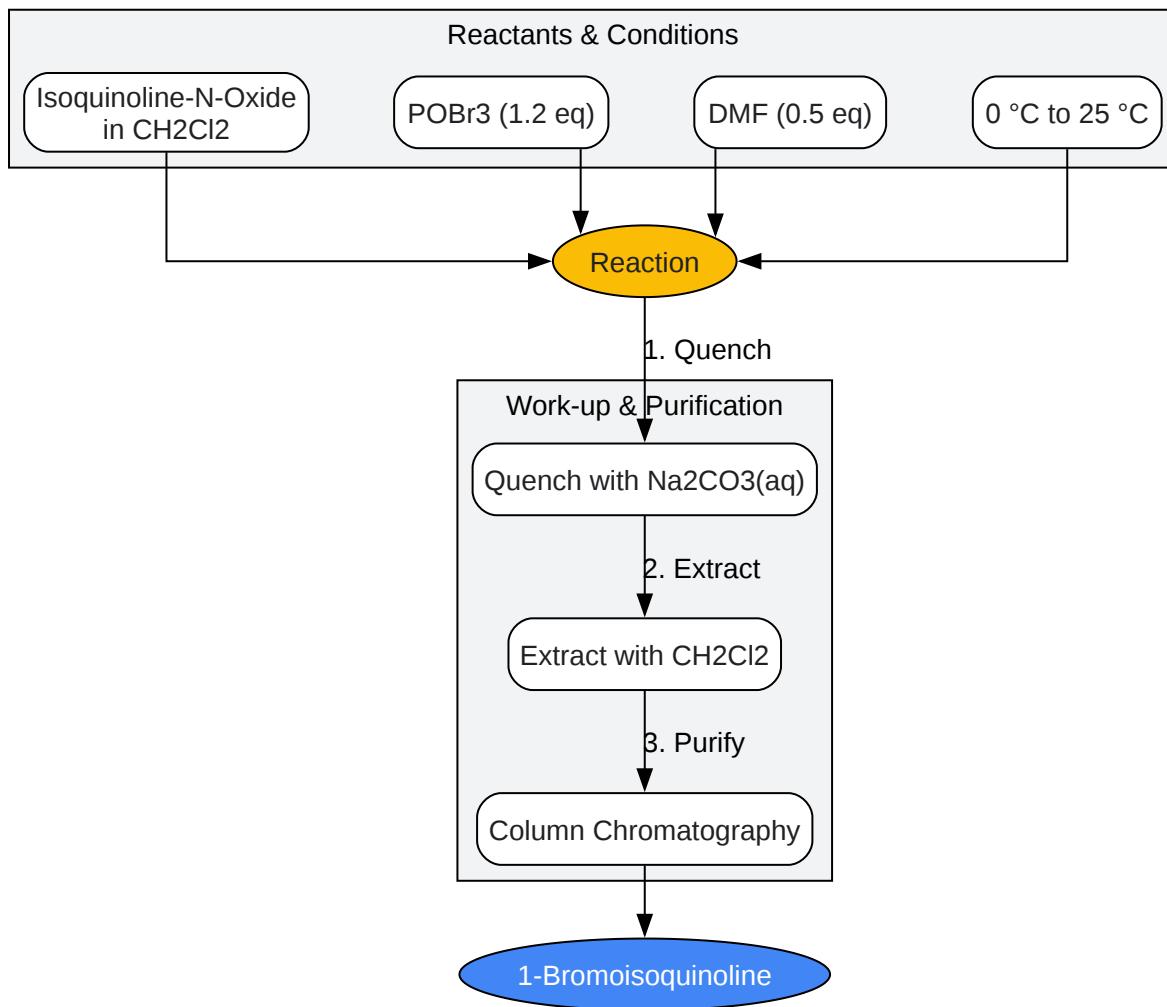
The strategic placement of the bromine atom at the electron-deficient C1 position is typically achieved through the activation of the isoquinoline core. A common and effective laboratory-scale synthesis starts from isoquinoline-N-oxide. This approach leverages the electronic properties of the N-oxide to facilitate bromination at the desired position.

## General Synthesis Protocol: Bromination of Isoquinoline-N-Oxide

This method involves the reaction of isoquinoline-N-oxide with a brominating agent like phosphorus oxybromide ( $\text{POBr}_3$ ) in the presence of a mild base or additive like Dimethylformamide (DMF).<sup>[7]</sup>

### Step-by-Step Methodology:

- **Reaction Setup:** A solution of isoquinoline-N-oxide in an anhydrous aprotic solvent (e.g., Dichloromethane,  $\text{CH}_2\text{Cl}_2$ ) is prepared in a flask under an inert atmosphere (e.g., Argon) and cooled to 0 °C in an ice bath.<sup>[7]</sup>
- **Reagent Addition:** Phosphorus oxybromide ( $\text{POBr}_3$ , ~1.2 equivalents) is added slowly to the stirred solution. This is followed by the dropwise addition of Dimethylformamide (DMF, ~0.5 equivalents).<sup>[7]</sup> The DMF acts as a catalyst, forming a Vilsmeier-Haack type reagent which is the active electrophile.
- **Reaction Progression:** The reaction mixture is allowed to warm to room temperature (~25 °C) and stirred for several hours.<sup>[7]</sup> Progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** The reaction is quenched by the slow addition of a saturated aqueous sodium carbonate solution to neutralize the acidic environment (pH 7-8).<sup>[7]</sup>
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted thoroughly with dichloromethane.<sup>[7]</sup>
- **Purification:** The combined organic phases are washed with brine, dried over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filtered, and concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography to yield pure **1-Bromoisoquinoline**.<sup>[7]</sup>



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Caption: General workflow for the synthesis of **1-Bromoisoquinoline**.

## Chemical Reactivity and Key Applications

The synthetic value of **1-Bromoisoquinoline** lies in its ability to participate in a variety of cross-coupling reactions. The carbon-bromine bond at the C1 position is susceptible to oxidative

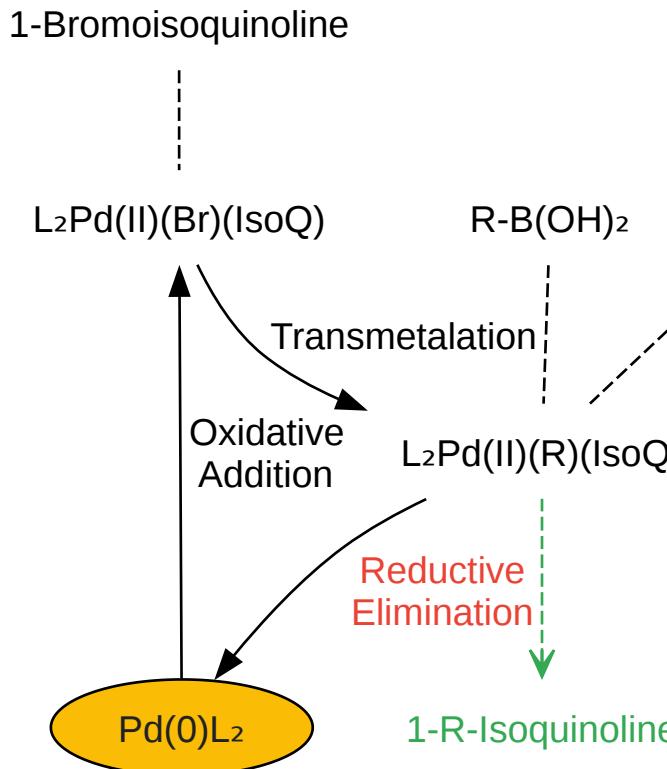
addition by transition metal catalysts, particularly palladium, making it an ideal substrate for forming new carbon-carbon and carbon-nitrogen bonds.<sup>[2]</sup> This reactivity is the cornerstone of its application in constructing complex molecular scaffolds for pharmaceuticals and functional materials.<sup>[1][2]</sup>

## Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.<sup>[8][9]</sup> **1-Bromoisoquinoline** is an excellent substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the C1 position.

Mechanism Overview: The catalytic cycle involves three main steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of **1-Bromoisoquinoline**.<sup>[10]</sup>
- Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the bromide.<sup>[9]</sup> This step requires a base to activate the organoboron species.<sup>[8]</sup>
- Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.<sup>[10]</sup>

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Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

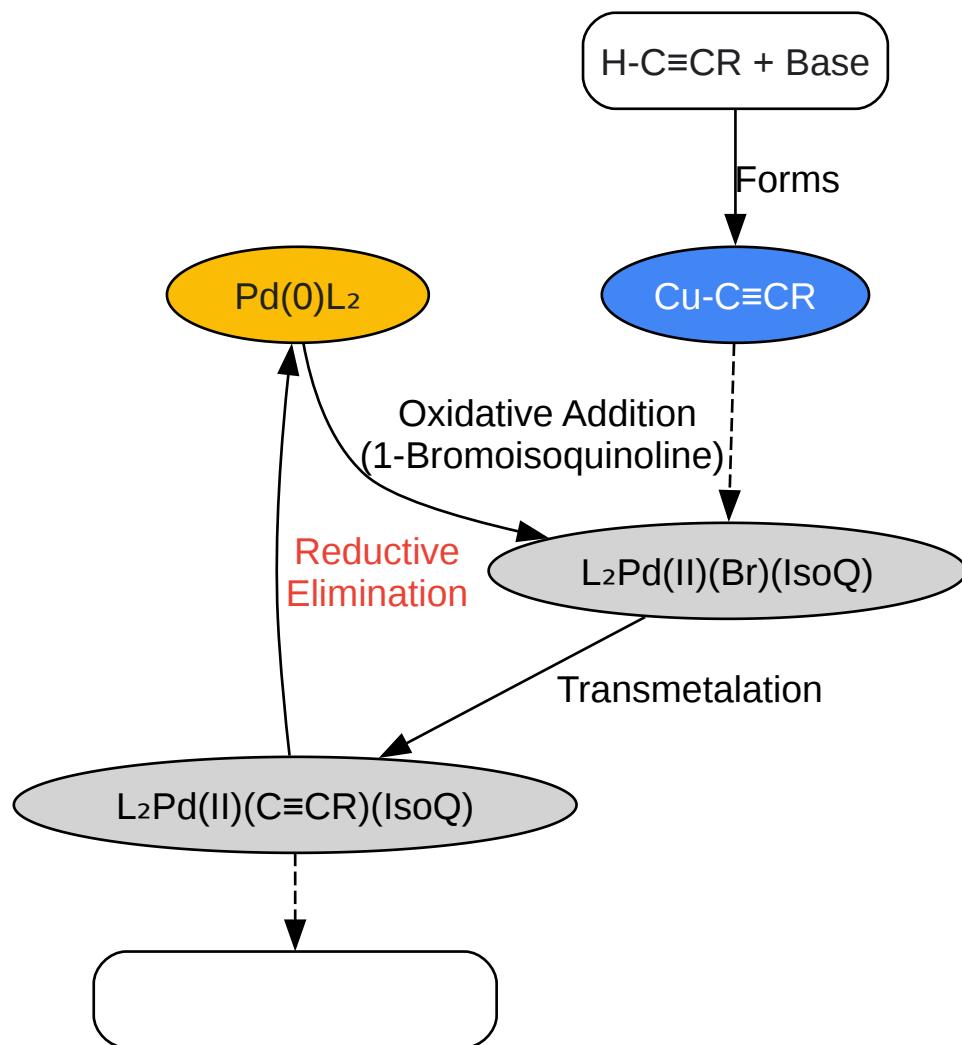
## Sonogashira Coupling

This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][12] It is co-catalyzed by palladium and copper(I) complexes.[13] For **1-Bromoisoquinoline**, this provides a direct route to 1-alkynylisoquinolines, which are important precursors for many biologically active compounds and fluorescent probes.[2][11]

Mechanism Overview: The reaction proceeds via two interconnected catalytic cycles.[14]

- Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of **1-Bromoisoquinoline** to a  $\text{Pd}(0)$  species.

- Copper Cycle: The terminal alkyne reacts with a Cu(I) salt (like CuI) in the presence of a base to form a copper acetylide.[14]
- Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.
- Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst.



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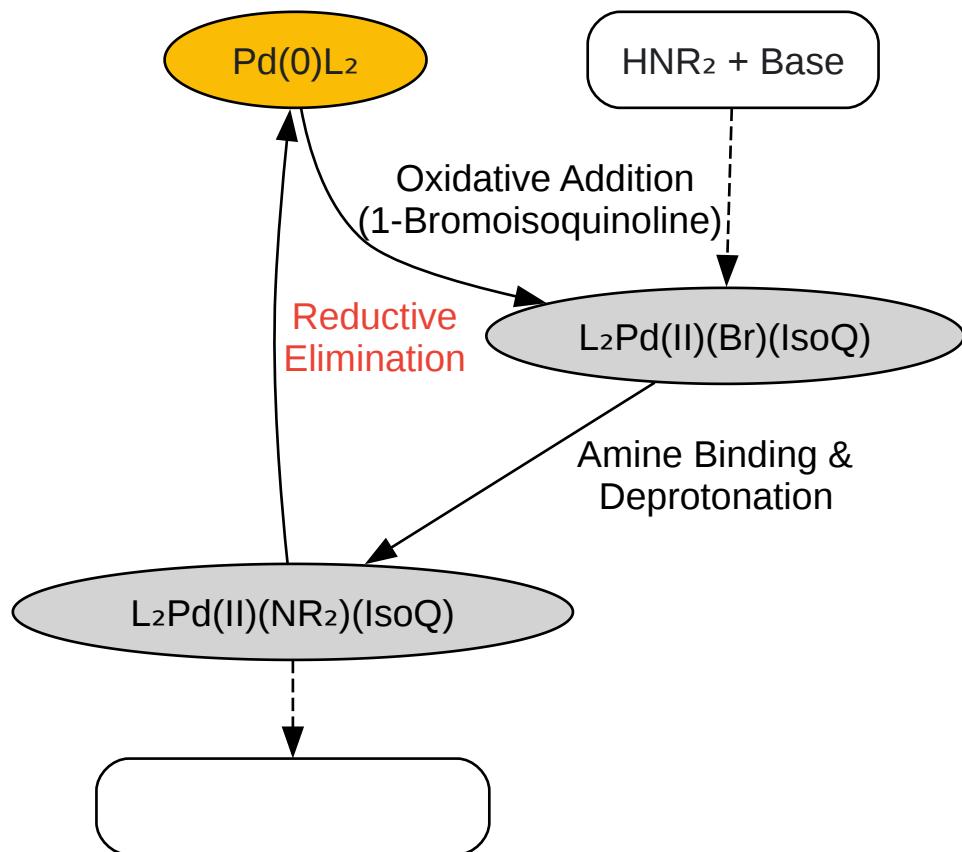
Caption: Catalytic cycle of the Sonogashira coupling reaction.

## Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.<sup>[15][16]</sup> This reaction has revolutionized the synthesis of arylamines. Using **1-Bromoisoquinoline**, a wide variety of primary or secondary amines can be introduced at the C1 position, providing access to a large chemical space of substituted aminoisoquinolines, which are prevalent motifs in pharmaceuticals.<sup>[17]</sup>

#### Mechanism Overview:

- Oxidative Addition: A Pd(0) complex reacts with **1-Bromoisoquinoline** to form a Pd(II) intermediate.<sup>[18]</sup>
- Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium amido complex.
- Reductive Elimination: This final step forms the C-N bond, yielding the 1-aminoisoquinoline product and regenerating the Pd(0) catalyst.<sup>[18]</sup>



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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

## Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that robust chemistry is safe chemistry. **1-Bromoisoquinoline** is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Information:[3]

- Pictograms:
  - alt text
  - alt text
- Signal Word: Danger[5]
- Hazard Statements:
  - H301: Toxic if swallowed.[3][5]
  - H318: Causes serious eye damage.[3][5]
  - H315: Causes skin irritation.[3][19]

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[20]
- Personal Protective Equipment:
  - Wear protective gloves (chemically resistant), safety goggles or a face shield, and a lab coat.[5][19]
  - Avoid breathing dust.[5]
- First Aid:

- Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.[19][21]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Immediately seek medical attention.[5][21]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[5][21]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

## Conclusion

**1-Bromoisoquinoline** is more than a simple organohalide; it is a powerful and versatile intermediate for synthetic chemists. Its value is demonstrated through its successful application in robust and scalable cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions provide reliable pathways to novel isoquinoline derivatives, which are critical scaffolds in drug discovery, particularly for neurological disorders, and in the development of advanced materials such as fluorescent probes.[2] A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to fully exploit the synthetic potential of this important building block.

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